2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S2/c26-18(22-15-7-4-8-16(11-15)25(28)29)13-31-21-23-17-9-10-30-19(17)20(27)24(21)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCKVZRYXLCJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst.
Oxidation to Form the Oxo Group:
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Formation of the Nitrophenyl Acetamide Moiety: This can be achieved by reacting the intermediate compound with 3-nitrophenyl acetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: The compound may inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
Interacting with DNA/RNA: The compound may interact with genetic material, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and physicochemical differences between the target compound and its analogs:
*Calculated based on molecular formula (C₂₂H₁₉N₅O₄S₂).
Key Observations:
Core Structure Variations: The target compound and CAS 1040632-67-4 share a thieno[3,2-d]pyrimidine core but differ in substituents. Chromen-pyrazolopyrimidine derivatives (e.g., Example 53) exhibit distinct cores but retain acetamide functionalities, emphasizing the role of the sulfanyl/amide group in molecular interactions .
Substituent Effects :
- 3-Nitrophenyl vs. 4-Butylphenyl : The electron-withdrawing nitro group in the target compound may increase electrophilicity, contrasting with the lipophilic butyl group in the CAS analog. This difference could influence solubility and membrane permeability .
- Alkyl Chain Length : In sulfonamide derivatives (5a–d), longer alkyl chains (e.g., heptanamide in 5d) correlate with lower melting points (142–144°C for 5c vs. 180–182°C for 5a), suggesting improved solubility for longer chains .
Example 53, with a complex chromen core, has a lower yield (28%), reflecting synthetic complexity .
Biological Implications :
- While bioactivity data for the target compound are absent, CAS 1040632-67-4 and chromen-pyrazolopyrimidine derivatives are often associated with kinase inhibition or anticancer activity. The nitro group in the target compound could confer redox activity or serve as a hydrogen-bond acceptor, enhancing target engagement .
Biological Activity
2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is a novel compound that has garnered attention due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The following sections provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₄S |
| Molecular Weight | 378.48 g/mol |
| CAS Number | 877618-60-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine core may inhibit enzymes involved in various disease processes. For instance, it has been suggested that similar compounds can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management .
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell growth and apoptosis. This modulation can lead to altered cell proliferation rates and potential therapeutic effects in cancer treatment .
Biological Activity Studies
Recent studies have evaluated the biological activity of related thieno[3,2-d]pyrimidine derivatives. Here are some findings relevant to the compound :
Anticancer Activity
A study focusing on thieno[3,2-d]pyrimidines demonstrated significant antiproliferative effects against various cancer cell lines. For example:
| Compound | Cell Line | % Growth Inhibition (GP) |
|---|---|---|
| 2-{(3-benzyl)-thieno} | CCRF-CEM (Leukemia) | 22.88 – 65.83 |
| 2-{(4-methyl)-thieno} | NCI-H522 (Lung Cancer) | 35.1 |
These results indicate that modifications in the substituents on the thieno[3,2-d]pyrimidine core can significantly affect the anticancer properties of these compounds .
Antimicrobial Activity
Research has also explored the antimicrobial properties of similar compounds. For instance:
- Compounds with a thieno[3,2-d]pyrimidine structure exhibited varying degrees of antibacterial and antifungal activities against common pathogens.
- The presence of specific functional groups influenced the efficacy against different microbial strains.
Case Study: Dipeptidyl Peptidase IV Inhibition
In a controlled study examining the effects of various thieno[3,2-d]pyrimidines on DPP-IV activity:
- Objective : To evaluate the inhibitory potential against DPP-IV.
- Methodology : Enzyme assays were conducted using purified DPP-IV and varying concentrations of test compounds.
- Results : Several derivatives showed promising inhibition rates comparable to known DPP-IV inhibitors.
This case study highlights the potential for developing new therapeutic agents targeting metabolic disorders like diabetes through structural modifications of thieno[3,2-d]pyrimidines.
Q & A
Q. What are the key steps in synthesizing 2-({3-benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide?
The synthesis typically involves:
- Core formation : Constructing the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiophene and pyrimidine precursors under reflux conditions .
- Sulfanylation : Introducing the sulfanyl group at position 2 of the core using thiourea or potassium thioacetate in polar solvents (e.g., DMF) .
- Acylation : Coupling the sulfanyl intermediate with 3-nitroaniline via an acetamide linker using carbodiimide crosslinkers (e.g., EDC/HOBt) . Critical parameters include temperature control (~80°C for acylation) and catalyst selection (e.g., K₂CO₃ for deprotonation) .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirm regiochemistry of the benzyl and sulfanyl groups (e.g., ¹H-NMR aromatic proton splitting patterns) .
- FTIR : Validate carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .
- Mass spectrometry : Use HRMS to verify molecular weight (e.g., ESI+ for [M+H]⁺ ion) .
- X-ray crystallography : Resolve crystal structure using SHELXL for absolute configuration confirmation .
Advanced Research Questions
Q. How can structural modifications optimize bioactivity?
- Substituent analysis : Compare analogs (Table 1) to identify activity trends. For example:
| Compound ID | R₁ (Position 3) | R₂ (Aryl Acetamide) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| Target | Benzyl | 3-Nitrophenyl | 2.1 (Kinase X) |
| Analog A | 3,5-Dimethylphenyl | 4-Acetamidophenyl | 5.8 (Kinase X) |
| Analog B | Allyl | 2-Trifluoromethylphenyl | 0.9 (Kinase X) |
| Data adapted from . |
- Rational design : Replace the 3-nitro group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
Q. How to address contradictions in biological activity data across similar compounds?
- Systematic SAR studies : Test analogs against the same assay (e.g., kinase inhibition) under standardized conditions .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and explain disparities caused by steric clashes or electronic effects .
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder in flexible groups : The benzyl and sulfanyl moieties may require TLS (Translation-Libration-Screw) refinement in SHELXL .
- Twinned crystals : Use the TWIN command in SHELX to deconvolute overlapping reflections .
Methodological Guidance
Q. How to troubleshoot low yields in the sulfanylation step?
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .
- Stoichiometry adjustment : Increase thiourea equivalence (1.5–2.0 eq) and extend reaction time (24–48 hrs) .
Q. What strategies validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein upon compound binding .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD, kon/koff) using purified protein .
Data Contradiction Analysis
Q. Why do some analogs show poor correlation between in vitro and cellular activity?
- Permeability issues : Use Caco-2 assays to evaluate membrane permeability; modify logP via substituent tuning .
- Metabolic instability : Perform microsomal stability tests (e.g., liver microsomes) to identify vulnerable sites (e.g., ester hydrolysis) .
Future Research Directions
Q. How to explore off-target effects systematically?
- Kinome-wide profiling : Use kinase inhibitor panels (e.g., DiscoverX) to identify polypharmacology .
- Proteomics : Apply SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to detect protein expression changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
